molecular formula C15H26BrNO3 B3107053 N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide CAS No. 1609400-59-0

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide

Cat. No.: B3107053
CAS No.: 1609400-59-0
M. Wt: 348.28
InChI Key: ZGKSHPCBUTVXFM-UHFFFAOYSA-N
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Description

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, attached to a pentanamine chain, and stabilized as a hydrobromide salt.

Scientific Research Applications

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and 3-pentanamine.

    Formation of Intermediate: The 2,3,4-trimethoxybenzaldehyde is reacted with 3-pentanamine under reductive amination conditions to form the intermediate N-(2,3,4-trimethoxybenzyl)-3-pentanamine.

    Hydrobromide Salt Formation: The intermediate is then treated with hydrobromic acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3,4-trimethoxybenzoic acid.

    Reduction: Formation of N-(2,3,4-trimethoxybenzyl)-3-pentanamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes, thereby altering cellular functions.

    Gene Expression: Influencing gene expression and protein synthesis, resulting in changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4-trimethoxybenzyl)-2-propanamine hydrobromide
  • N-(2,3,4-trimethoxybenzyl)cyclopentanamine hydrobromide

Uniqueness

N-(2,3,4-trimethoxybenzyl)-3-pentanamine hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4;/h8-9,12,16H,6-7,10H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKSHPCBUTVXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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